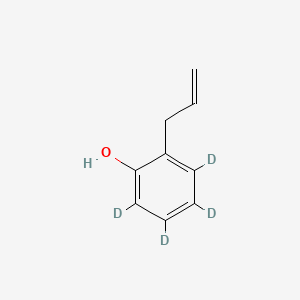

2-Allylphenol-d4

Descripción

Contextualization of Allylphenols in Organic Synthesis and Chemical Research

Allylphenols, a class of organic compounds characterized by a phenol (B47542) ring substituted with an allyl group, are versatile building blocks in organic synthesis and hold significant importance in chemical research. ontosight.ai 2-Allylphenol (B1664045), in particular, serves as a crucial starting material for the synthesis of a variety of valuable compounds. researchcommons.org Its structure, featuring a hydroxyl group and a reactive allyl chain on a benzene (B151609) ring, allows for a wide range of chemical modifications. ontosight.aiontosight.ai

In the realm of industrial chemistry, allylphenols are utilized in the production of polymers, resins, adhesives, and coatings. ontosight.aiontosight.aigoogle.com They also find application as intermediates in the manufacturing of pharmaceuticals, agrochemicals like fungicides, and fragrances. researchcommons.orgontosight.aimdpi.com The biological activity of some allylphenol derivatives, including antioxidant and antimicrobial properties, has spurred research into their potential medicinal applications. ontosight.ainih.gov A well-known method for synthesizing allylphenols is the Claisen rearrangement of allyl aryl ethers, a reaction that is a staple in undergraduate organic chemistry education. acs.orgresearchgate.net

Rationale for Deuterium (B1214612) Labeling in Chemical Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (D), is a powerful technique with broad applications in chemical and biological research. symeres.comwikipedia.org This isotopic substitution does not significantly alter the chemical properties of a molecule but introduces a detectable mass change, which is invaluable for various analytical methods. youtube.com

One of the primary uses of deuterium-labeled compounds is as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comscioninstruments.com Because deuterated standards are chemically almost identical to their non-labeled counterparts, they behave similarly during sample preparation and analysis, correcting for variations and improving the accuracy and precision of measurements. clearsynth.comscioninstruments.com

Furthermore, deuterium labeling is instrumental in elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). unam.mxlibretexts.org The difference in mass between hydrogen and deuterium can lead to different reaction rates when a C-H bond is broken in the rate-determining step, providing insights into the transition state of the reaction. unam.mxlibretexts.org This effect is also used to probe enzyme mechanisms and to study metabolic pathways. symeres.comnih.gov In medicinal chemistry, selective deuteration of drug molecules can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties. symeres.comacs.org

Scope and Objectives of Research on 2-Allylphenol-d4 (B1154902)

Research on this compound, a deuterated analogue of 2-allylphenol, is primarily focused on its application as a tool in analytical and mechanistic studies. The introduction of deuterium atoms into the 2-allylphenol structure allows for its use as an internal standard for the accurate quantification of 2-allylphenol in various matrices. This is particularly relevant in metabolism studies, where it can help differentiate between endogenous and exogenously administered compounds.

A key objective is to utilize this compound to investigate the reaction mechanisms involving 2-allylphenol. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the cleavage of a specific C-H bond is part of the rate-limiting step. Furthermore, this compound serves as a valuable tracer in metabolic pathway studies, allowing scientists to follow the fate of the molecule in biological systems. The specific placement of the deuterium atoms is crucial and is designed to be on stable, non-exchangeable positions of the molecule. acanthusresearch.comsigmaaldrich.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆D₄O |

| Molecular Weight | 138.22 g/mol |

| IUPAC Name | 2-allyl(1,1,2,3-d4)phenol |

| Appearance | Not specified |

| Solubility | Not specified |

Note: Data for some properties may not be readily available.

Supplier Information for this compound

| Supplier | Catalog Number | Purity |

| Toronto Research Chemicals | A528902 | Not specified |

| Clearsynth | C-6007 | Not specified |

| LGC Standards | TRC-A528902-10MG | Not specified |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10O |

|---|---|

Peso molecular |

138.20 g/mol |

Nombre IUPAC |

2,3,4,5-tetradeuterio-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2/i3D,4D,6D,7D |

Clave InChI |

QIRNGVVZBINFMX-ZDPIWEEJSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])CC=C)O)[2H])[2H] |

SMILES canónico |

C=CCC1=CC=CC=C1O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Allylphenol D4

Deuterium (B1214612) Incorporation Strategies: Synthetic Routes and Regioselectivity

The synthesis of 2-Allylphenol-d4 (B1154902) necessitates precise control over the placement of deuterium atoms. Several strategies have been developed to achieve this, each with its own advantages in terms of regioselectivity and efficiency.

Catalytic Deuterium Exchange on Aromatic Rings and Allyl Moieties

Catalytic deuterium exchange represents a primary method for the synthesis of this compound. This approach often utilizes a palladium on carbon (Pd/C) catalyst in the presence of deuterium gas (D₂). The reaction typically proceeds under elevated pressure (5–10 atm) and temperature (80–100°C), leading to high deuteration efficiency, often exceeding 95%. The mechanism involves the adsorption of deuterium gas onto the catalyst surface, followed by a stepwise hydrogen-deuterium exchange, primarily at the β- and γ-positions of the allyl group. While effective, this method can sometimes lead to a mixture of isotopologues, and achieving specific labeling on the aromatic ring can be challenging without directing groups. Other catalysts, such as those based on ruthenium, have also been explored for their ability to facilitate H/D exchange reactions. mdpi.comresearchgate.net

Reductive Dehalogenation in Deuterium Oxide Solutions for Deuterated Phenols

Reductive dehalogenation offers a regioselective route to deuterated phenols. This method involves the use of a halogenated precursor of 2-allylphenol (B1664045), which is then subjected to reduction in a deuterium-rich environment, typically using deuterium oxide (D₂O) as the deuterium source. uni-rostock.de Raney alloys, such as Ni-Al or Cu-Al, in an alkaline D₂O solution have been shown to effectively replace halogen atoms with deuterium. iaea.orgacs.org For instance, the reaction of a brominated 2-allylphenol with a Raney Cu-Al alloy can selectively yield the corresponding deuterated phenol (B47542). This method is particularly advantageous for introducing deuterium at specific positions on the aromatic ring, a task that can be difficult to achieve through direct exchange methods. iaea.org Electrochemical methods are also emerging as an environmentally friendly alternative, using D₂O as the deuterium source to achieve dehalogenative deuteration. xmu.edu.cn

Strategies for Specific Deuterium Labeling Patterns in Allylphenol Scaffold

Achieving specific deuterium labeling patterns is crucial for many applications of this compound. One strategy involves the use of Grignard reagents. For example, the reaction of a deuterated allyl magnesium bromide with o-bromophenol can yield this compound with a purity of 85–90%. vulcanchem.com Another approach is through the Claisen rearrangement of a deuterated aryl allyl ether, which serves as a key precursor. uwi.edu The position of the deuterium on the allyl chain of the ether dictates its final position in the rearranged 2-allylphenol product. Furthermore, photocatalytic methods using organic photocatalysts and D₂O have demonstrated high regioselectivity for deuteration at specific C(sp3)-H bonds, which could be adapted for the allylphenol scaffold. chemrxiv.org

Precursor Synthesis and Derivatization for Deuterated Analogue Formation

The synthesis of this compound is intrinsically linked to the availability of suitable precursors. The Claisen rearrangement of aryl allyl ethers is a fundamental route to 2-allylphenols, making these ethers critical precursors. uwi.edu For deuterated analogues, this would involve the synthesis of a deuterated aryl allyl ether.

The synthesis of precursors can involve multiple steps. For example, a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol involves nitration, selective bromination, allylation, and reduction of the nitro group. mdpi.com The synthesis of fluorinated analogues of 2-allylphenol has been achieved through a multi-step process starting from 2-allylphenol, involving protection of the phenol group, hydroboration-oxidation of the allyl group, fluorination, and deprotection. nih.gov These synthetic strategies can be adapted for the preparation of deuterated precursors by incorporating deuterated reagents at the appropriate stages.

| Precursor Type | Synthetic Route | Key Intermediates |

| Deuterated Aryl Allyl Ether | Claisen Rearrangement | Aryl allyl ether with deuterium on the allyl chain |

| Halogenated 2-Allylphenol | Reductive Dehalogenation | Brominated or iodinated 2-allylphenol |

| Functionalized 2-Allylphenol | Multi-step synthesis | 2-allyl-6-nitrophenol, 2-allyl-4-bromo-6-nitrophenol |

Optimization of Reaction Conditions for High Deuterium Purity and Yield

Optimizing reaction conditions is paramount to achieving high isotopic purity and chemical yield of this compound. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and pressure.

For catalytic deuterium exchange, the catalyst activity and selectivity are crucial. For instance, a nanostructured Ni-Core–Shell catalyst has shown high efficiency in the hydrogenation and deuteration of alkenes under ambient conditions. researchgate.net The choice of solvent can also influence the outcome; deuterated solvents are often used to ensure a high isotopic purity in the final product. synmr.in

In reductive dehalogenation, the type of Raney alloy and the concentration of the alkaline D₂O solution can affect the selectivity and extent of deuteration. iaea.org For photocatalytic methods, the selection of the photocatalyst and the wavelength of irradiation are critical for achieving high regioselectivity. chemrxiv.org

The following table summarizes key optimization parameters for different synthetic methods.

| Synthetic Method | Key Optimization Parameters | Expected Outcome |

| Catalytic Deuterium Exchange | Catalyst type (e.g., Pd/C, Ru), pressure, temperature | High deuteration efficiency (>95%) |

| Reductive Dehalogenation | Raney alloy type (e.g., Ni-Al, Cu-Al), D₂O concentration | Regioselective deuteration |

| Photocatalytic Deuteration | Photocatalyst, irradiation wavelength | High regioselectivity |

Isotopic Purity Assessment in Synthetic Products

The determination of isotopic purity is a critical final step in the synthesis of deuterated compounds. Several analytical techniques are employed to quantify the level of deuterium incorporation and to identify the positions of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. rug.nl Both ¹H NMR and ²H NMR can be used. nih.gov In ¹H NMR, the disappearance or reduction in the intensity of a proton signal indicates deuterium substitution at that position. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment. The combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance than mass spectrometry in some cases. nih.gov

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HR-MS), is another essential tool. rsc.orgrsc.org By comparing the mass spectrum of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be determined from the shift in the molecular ion peak. The isotopic distribution pattern can also reveal the presence of partially deuterated species. rsc.org

| Analytical Technique | Information Provided | Advantages |

| ¹H NMR | Position and extent of deuteration (indirectly) | Non-destructive, provides structural information |

| ²H NMR | Direct detection of deuterium, position and quantitation | Direct measurement of deuterium |

| Mass Spectrometry (MS) | Number of deuterium atoms, isotopic distribution | High sensitivity, determines overall deuteration level |

Spectroscopic Applications of 2 Allylphenol D4 in Mechanistic Elucidation

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Analysis

Deuterium (²H) NMR spectroscopy is a highly specific technique for probing the local environment and dynamics at deuterated sites within a molecule. Unlike proton (¹H) NMR, which can suffer from signal overlap in complex molecules, ²H NMR spectra are often simpler, with signals appearing only from the labeled positions. This site-specific analysis makes 2-Allylphenol-d4 (B1154902) an ideal candidate for detailed mechanistic studies.

The deuterium labels on the aromatic ring of this compound serve as unambiguous markers to track the fate of the phenyl group during a chemical reaction. In reactions such as electrophilic aromatic substitution, rearrangements (like the Claisen rearrangement), or oxidation, monitoring the signals in the ²H NMR spectrum can provide direct evidence of the reaction mechanism.

For instance, in a hypothetical electrophilic substitution reaction, if an electrophile replaces one of the deuterium atoms, a corresponding signal will disappear from the ²H NMR spectrum. The position of the new substituent can be confirmed by complementary ¹H and ¹³C NMR analysis. Furthermore, if any scrambling or migration of the deuterium atoms occurs during the reaction, it will be directly observable in the ²H NMR spectrum, providing deep insight into the intermediates and transition states involved. researchgate.net This method of deuterium tracking is a cornerstone in physical organic chemistry for verifying or disproving proposed reaction pathways.

Table 1: Hypothetical ²H NMR Data for Tracking an Electrophilic Aromatic Substitution Reaction of this compound

| Deuterium Position | Chemical Shift (ppm) - Reactant | Chemical Shift (ppm) - Product | Status | Implication |

| C3-D | 7.05 | 7.05 | Unchanged | No substitution at C3 |

| C4-D | 7.15 | 7.15 | Unchanged | No substitution at C4 |

| C5-D | 6.80 | 6.80 | Unchanged | No substitution at C5 |

| C6-D | 6.90 | --- | Signal Lost | Substitution occurred at C6 |

The quadrupolar nature of the deuterium nucleus makes ²H NMR spectroscopy particularly sensitive to molecular motion. nih.gov The relaxation times and lineshapes of the deuterium signals are directly influenced by the rate of molecular tumbling and internal dynamics. This property can be exploited to study the conformational dynamics of this compound, specifically the rotation of the allyl group relative to the deuterated phenol (B47542) ring.

By conducting variable-temperature ²H NMR experiments, one can observe changes in the spectral lineshapes. nih.gov At low temperatures, where rotation around the C-C bond connecting the allyl group and the phenyl ring is slow on the NMR timescale, distinct signals for conformationally inequivalent deuterons may be observed. As the temperature increases and rotation becomes faster, these signals will broaden, coalesce, and eventually sharpen into an averaged signal. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (rotational barrier) for this internal motion. nih.gov This information is crucial for understanding the molecule's conformational preferences and how they might influence its reactivity or interactions with other molecules.

Table 2: Example Data from a Variable-Temperature ²H NMR Study on this compound to Determine Rotational Barrier

| Temperature (K) | Spectral Feature | Rotational Rate (s⁻¹) |

| 200 | Two sharp, distinct signals for C3-D and C5-D | Slow Exchange (< 10²) |

| 250 | Significant line broadening | Intermediate Exchange (~10³) |

| 275 | Coalescence of signals | Fast Exchange (~10⁴) |

| 300 | One sharp, averaged signal | Very Fast Exchange (> 10⁵) |

| Calculated Rotational Energy Barrier (Ea) | ~12 kcal/mol |

Advanced Mass Spectrometry Techniques for Isotopic Analysis

Mass spectrometry (MS) is a fundamental tool for determining molecular weight and structure. When combined with isotopic labeling, it becomes a powerful technique for mechanistic and quantitative analysis.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides a "fingerprint" that helps in structure elucidation. However, determining the precise origin of each fragment can be challenging. Deuterium labeling provides a solution. dphen1.com By knowing the exact location of the deuterium atoms in this compound, one can analyze the mass-to-charge (m/z) ratio of the fragment ions to determine which fragments retain the deuterated phenyl ring and which originate from the unlabeled allyl group. nih.gov

For example, the loss of a methyl group (•CH₃) is a common fragmentation pathway. In unlabeled 2-allylphenol (B1664045), this would result in a fragment with a mass of [M-15]⁺. In this compound, if the fragmentation occurs exclusively from the allyl side chain, the fragment would have a mass of [M-15]⁺. However, if the fragmentation involved scrambling of atoms between the ring and the side chain, fragments corresponding to the loss of deuterated methyl groups might be observed. This allows for a detailed mapping of the fragmentation pathways and provides insights into ion rearrangement mechanisms within the mass spectrometer. dphen1.com

Table 3: Comparison of Expected Key Fragment Ions in Mass Spectra of Unlabeled and Deuterated 2-Allylphenol

| Fragmentation Process | Fragment Formula (Unlabeled) | m/z (Unlabeled) | Fragment Formula (Labeled) | m/z (Labeled) | Interpretation |

| Molecular Ion | C₉H₁₀O | 134 | C₉H₆D₄O | 138 | Confirms mass shift due to labeling |

| Loss of Allyl Radical | C₆H₅O | 93 | C₆HD₄O | 97 | Fragment contains the deuterated ring |

| Loss of CO | C₈H₁₀ | 106 | C₈H₆D₄ | 110 | Fragment contains the deuterated ring |

| Tropylium Ion Formation | C₇H₇ | 91 | C₇H₃D₄ | 95 | Indicates ring expansion involves the deuterated core |

The utility of any isotopically labeled compound depends critically on its isotopic purity—the percentage of molecules that contain the desired number of isotopic labels. High-resolution mass spectrometry (HRMS) is the definitive technique for verifying this purity. nih.gov Unlike nominal mass instruments, HRMS instruments like time-of-flight (TOF) or Orbitrap analyzers can measure m/z values with very high accuracy (typically to four or five decimal places). researchgate.netalmacgroup.com

This high mass accuracy allows for the clear resolution of the molecular ion peaks of this compound from its other isotopologues (e.g., d0, d1, d2, d3) as well as from potential isobaric interferences. nih.gov By measuring the relative intensities of these isotopologue peaks, one can accurately calculate the isotopic enrichment and confirm that the deuterium is incorporated as intended. This quality control step is essential before using the compound in quantitative or detailed mechanistic studies to ensure that the observed effects are genuinely due to the deuterated species. researchgate.net

Table 4: Hypothetical HRMS Data for Isotopic Purity Assessment of a this compound Sample

| Isotopologue | Formula | Theoretical m/z | Measured m/z | Relative Intensity (%) | Isotopic Purity Contribution |

| d0 | C₉H₁₀O | 134.0732 | 134.0730 | 0.5 | 0.5% Unlabeled |

| d1 | C₉H₉DO | 135.0795 | 135.0793 | 1.0 | 1.0% d1 |

| d2 | C₉H₈D₂O | 136.0857 | 136.0856 | 2.5 | 2.5% d2 |

| d3 | C₉H₇D₃O | 137.0920 | 137.0919 | 5.0 | 5.0% d3 |

| d4 | C₉H₆D₄O | 138.0983 | 138.0983 | 91.0 | 91.0% d4 |

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Structural Changes

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) results in a predictable shift of vibrational frequencies to lower wavenumbers (the "isotopic effect").

In this compound, the deuteration is on the aromatic ring. Therefore, the vibrational modes associated with the C-H bonds of the phenyl ring will be most affected. Specifically, the aromatic C-H stretching vibrations, which typically appear in the 3000-3100 cm⁻¹ region of the IR and Raman spectra, will be replaced by C-D stretching vibrations at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ region. Similarly, the C-H in-plane and out-of-plane bending modes will also shift to lower wavenumbers. researchgate.net

These shifts are highly specific and can be used to:

Confirm Deuteration: The appearance of strong bands in the C-D stretching region and the disappearance of corresponding C-H bands provide definitive proof of successful deuteration on the aromatic ring. researchgate.net

Study Intermolecular Interactions: The O-H stretching frequency (~3600 cm⁻¹) is sensitive to hydrogen bonding. researchgate.net By observing this band, one can study how the deuterated phenyl ring might subtly alter the electronic properties of the phenol and its hydrogen-bonding capabilities, without the complication of overlapping aromatic C-H stretches in the same region as some hydrogen-bonded O-H signals.

Complement Structural Analysis: While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. northwestern.edu The C=C bonds of the aromatic ring are typically strong scatterers in Raman spectroscopy. Analyzing the spectra from both techniques provides a more complete vibrational picture of the molecule, with the isotopic shifts in the C-D modes serving as precise assignment aids, often supported by theoretical DFT calculations. semanticscholar.org

Table 5: Characteristic Vibrational Frequencies for Aromatic C-H vs. C-D Bonds

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Expected Frequency Range (C-D) (cm⁻¹) | Spectroscopic Technique |

| Stretching | 3100 - 3000 | 2300 - 2200 | IR, Raman |

| In-Plane Bending | 1300 - 1000 | ~950 - 750 | IR, Raman |

| Out-of-Plane Bending | 900 - 675 | ~700 - 500 | IR, Raman |

Analysis of Deuterium-Induced Isotopic Shifts

The substitution of protons with deuterium in this compound leads to discernible shifts in nuclear magnetic resonance (NMR) spectra, known as deuterium-induced isotopic shifts. These shifts, though small, provide significant information about the electronic environment of the nuclei. The primary cause of these shifts is the difference in the zero-point vibrational energy between C-H and C-D bonds, which slightly alters bond lengths and, consequently, the shielding of nearby nuclei. huji.ac.il

In the ¹³C NMR spectrum of this compound, the carbon atoms directly bonded to deuterium (C-D) exhibit a primary isotope shift, appearing at a slightly different chemical shift compared to the corresponding C-H in the non-deuterated compound. More interestingly, secondary isotope shifts are observed for carbons that are two or more bonds away from the site of deuteration. huji.ac.il The magnitude and direction of these shifts are sensitive to the geometric relationship between the observed nucleus and the deuterium atom.

For instance, vicinal (three-bond) deuterium isotope effects on ¹³C NMR chemical shifts, denoted as ³ΔC(D), are known to have a stereochemical dependence. This relationship can be instrumental in assigning the stereochemistry of molecules. While specific experimental data for this compound is not extensively published, studies on related allylic alcohols have demonstrated that the magnitude of ³ΔC(D) can be correlated with the dihedral angle between the carbon and the deuterium atom.

The following interactive table presents hypothetical ¹³C NMR chemical shift data for 2-Allylphenol and its deuterated analogue, this compound, to illustrate the concept of deuterium-induced isotopic shifts. The values are based on typical shifts observed for similar phenolic and allylic structures.

Correlation with Computational Vibrational Frequency Predictions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. The analysis of the vibrational spectra of this compound, when compared with its non-deuterated counterpart, offers valuable insights into the nature of its molecular vibrations. The heavier mass of deuterium compared to hydrogen leads to a predictable decrease in the vibrational frequencies of modes involving the motion of these atoms.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting vibrational spectra. ijaemr.com By calculating the harmonic vibrational frequencies of a molecule, researchers can generate a theoretical spectrum that can be compared with experimental data. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide good agreement with experimental vibrational frequencies for phenolic compounds. ijaemr.com

For this compound, computational models can predict the shifts in vibrational frequencies upon deuteration. For example, the O-H stretching vibration, typically observed in the range of 3600-3400 cm⁻¹, would be expected to shift to a lower frequency for the O-D stretch due to the increased reduced mass. mdpi.com Similarly, C-H stretching and bending vibrations in the aromatic ring and the allyl group will show corresponding shifts to lower wavenumbers in the deuterated analogue.

The correlation between experimentally measured and computationally predicted vibrational frequencies allows for a detailed assignment of the spectral bands to specific molecular motions. This is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode of vibration. nih.gov

The following interactive table presents a hypothetical comparison of selected experimental and computationally predicted vibrational frequencies for 2-Allylphenol and this compound. The computational method assumed is DFT with the B3LYP functional.

By systematically analyzing these isotopic shifts and correlating them with theoretical predictions, a more complete picture of the structure, bonding, and reactivity of 2-Allylphenol can be developed. This approach is not only crucial for fundamental chemical research but also has implications for understanding more complex chemical and biological processes where phenolic compounds play a key role.

Mechanistic Studies and Reactivity of 2 Allylphenol D4

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Rate Determination

The substitution of hydrogen with deuterium in 2-allylphenol (B1664045) allows researchers to measure deuterium kinetic isotope effects (DKIEs), which are changes in reaction rates upon isotopic substitution. libretexts.orgwikipedia.org These effects provide profound insights into the rate-determining steps and transition states of chemical reactions. libretexts.org The magnitude of the DKIE, expressed as the ratio of the rate constant for the light isotopologue (kH) to the heavy one (kD), can reveal whether a C-H bond is broken in the rate-limiting step. libretexts.org

Primary and Secondary Isotope Effects in Allylphenol Transformations

In the context of 2-allylphenol-d4 (B1154902), both primary and secondary kinetic isotope effects are of interest. A primary KIE is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. libretexts.org For instance, if a reaction involving 2-allylphenol has a rate-determining step that includes the cleavage of a C-D bond in the allyl group, a significant primary KIE would be expected. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or hyperconjugation at the transition state. libretexts.orggmu.edu For example, deuteration at the α- or β-positions of the allyl group in 2-allylphenol can influence reaction rates through these secondary effects, shedding light on the electronic environment of the transition state. gmu.edu

| Isotope Effect Type | Description | Typical kH/kD Value | Information Gained from this compound |

| Primary KIE | Isotopic substitution at a site of bond breaking in the rate-determining step. libretexts.org | 1 to 8 libretexts.orglibretexts.org | Indicates direct involvement of the C-D bond in the rate-limiting step of a transformation. |

| Secondary KIE | Isotopic substitution at a site not directly involved in bond breaking. wikipedia.orglibretexts.org | ~0.7 to 1.4 wikipedia.org | Provides insight into changes in hybridization and electronic effects at the transition state. |

Transition State Characterization through DKIE Analysis

The magnitude of the DKIE can offer a detailed picture of the transition state's structure. gmu.edu For a hydrogen/deuterium transfer reaction, a linear and symmetric transition state, where the hydrogen/deuterium is equally shared between the donor and acceptor, is expected to exhibit a maximal primary KIE. gmu.edu Conversely, an early or late transition state, where the C-H/C-D bond is either largely intact or mostly broken, will show a smaller KIE. By analyzing the DKIE for reactions involving this compound, chemists can infer the geometry and symmetry of the transition state. gmu.edu

Rearrangement Reactions Involving this compound

2-Allylphenol and its isotopologues are well-known to undergo pericyclic reactions, most notably the Claisen rearrangement. libretexts.orgbdu.ac.in The use of deuterium labeling is instrumental in unraveling the intricate mechanisms of these transformations.

Investigation of Claisen Rearrangement Mechanisms with Deuterium Labels

The Claisen rearrangement of an allyl phenyl ether to an o-allylphenol is a classic libretexts.orglibretexts.org-sigmatropic rearrangement. nrochemistry.comwikipedia.orgwikipedia.org This reaction proceeds through a concerted, cyclic transition state. libretexts.orgnrochemistry.com Isotopic labeling studies, including those with this compound, have been crucial in confirming the intramolecular nature of this rearrangement and in mapping the movement of atoms. For instance, by placing deuterium atoms at specific positions on the allyl group, it is possible to track their final position in the rearranged product, providing strong evidence for the proposed six-membered transition state. libretexts.orglibretexts.org

The rearrangement initially forms a non-aromatic dienone intermediate, which then tautomerizes to the stable phenolic product. libretexts.orgbdu.ac.inlibretexts.org Deuterium labeling can also be used to study the kinetics of this tautomerization step.

| Rearrangement Type | Description | Key Intermediate | Role of Deuterium Labeling |

| Claisen Rearrangement | A libretexts.orglibretexts.org-sigmatropic shift of an allyl aryl ether. nrochemistry.comwikipedia.org | 6-allyl-2,4-cyclohexadienone libretexts.orglibretexts.org | Tracing the path of the allyl group and confirming the concerted, intramolecular mechanism. |

Studies of Allylic Rearrangements and Deuterium Migration

Beyond the classic Claisen rearrangement, this compound can be used to study other allylic rearrangements where the position of the double bond within the allyl group shifts. In these reactions, the migration of deuterium atoms can be followed, typically by NMR spectroscopy or mass spectrometry, to understand the mechanism of the rearrangement. This can help distinguish between different possible pathways, such as those involving 1,2- or 1,3-hydride (or deuteride) shifts.

Electrophilic and Nucleophilic Reactions of Deuterated Allylphenols

The presence of deuterium in this compound can influence the course of electrophilic and nucleophilic reactions.

In electrophilic aromatic substitution, the deuterated benzene (B151609) ring of this compound would exhibit a secondary kinetic isotope effect. This is because the C-D bonds are not broken in the rate-determining step, which is the attack of the electrophile on the aromatic ring. scribd.com However, the vibrational frequencies of the C-D bonds differ from C-H bonds, which can slightly alter the stability of the carbocation intermediate (the sigma complex) and thus the reaction rate. uobasrah.edu.iq

For nucleophilic reactions, particularly those involving the allyl group, deuterium labeling can be used to probe the mechanism. For example, in an SN2' reaction, where a nucleophile attacks the γ-carbon of the allyl system, a KIE may be observed if the hybridization of the deuterated carbons changes in the transition state. uobasrah.edu.iq Similarly, in reactions involving the phenolic hydroxyl group, deuterating the hydroxyl group (forming an -OD group) can be used to study proton transfer steps. libretexts.org

The reactivity of the allyl group's double bond towards electrophiles can also be investigated using this compound. The initial electrophilic attack on the double bond forms a carbocation intermediate. libretexts.org The subsequent steps and potential rearrangements of this intermediate can be traced by monitoring the position of the deuterium labels.

Catalytic Transformations Involving this compound as Substrate or Ligand Component

The deuteration of 2-allylphenol to create this compound provides a powerful tool for investigating the mechanisms of various catalytic transformations. The isotopic labels serve as probes to elucidate reaction pathways, determine rate-limiting steps through the kinetic isotope effect (KIE), and track the rearrangement of atoms without altering the fundamental chemical reactivity of the molecule.

As a substrate, 2-allylphenol and its derivatives are involved in several important catalytic reactions, primarily focusing on the reactivity of the allyl group and the phenolic hydroxyl group. The use of this compound in these contexts allows for precise mechanistic inquiries. One significant area of study is the catalytic intramolecular hydroalkoxylation or cyclization to form dihydrobenzofuran derivatives. nih.govnih.gov For instance, light-driven protocols have been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives. nih.gov Mechanistic studies of these photoinduced cascade reactions suggest the formation of carbon-centered radical species. nih.gov The use of this compound, with deuterium atoms on the allyl group, would be instrumental in confirming the proposed tandem atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN) processes. nih.gov

Transition metal catalysts, including those based on titanium, copper, and palladium, are also employed for the cyclization of 2-allylphenols. nih.govrsc.org Enantioselective versions of these reactions have been developed to produce chiral cyclic ethers. nih.gov Isotopic labeling studies in copper-catalyzed enantioselective hydroalkoxylation support a polar/radical mechanism that proceeds through enantioselective oxycupration, followed by C–[Cu] bond homolysis and hydrogen atom transfer. nih.gov Substituting 2-allylphenol with this compound would allow researchers to directly observe the fate of the deuterium atoms, confirming whether the transfer step involves atoms from the terminal positions of the allyl group.

The table below summarizes key catalytic systems where 2-allylphenol acts as a substrate, with potential insights gained from using its deuterated analogue.

| Catalyst System | Transformation | Mechanistic Insight from this compound |

| Photo-initiated (light-driven) | Cascade reaction to 2,3-dihydrobenzofurans | Elucidation of radical pathways and atom transfer mechanisms. nih.gov |

| Copper(II) with chiral ligands | Enantioselective intramolecular hydroalkoxylation | Probing the mechanism of C-O bond formation and subsequent hydrogen atom transfer steps. nih.gov |

| Titanium-based catalysts | Cyclization of 2-allylphenols | Studying the stereochemistry and mechanism of hydroetherification. nih.gov |

| Palladium(II) acetate (B1210297) with ligands | Allylic oxidation | Investigating C-H bond activation and the role of co-catalysts through KIE studies. vulcanchem.comnsf.gov |

While less common, derivatives of 2-allylphenol can be envisioned as components of a ligand scaffold. The phenol (B47542) and allyl moieties offer two distinct points for coordination or further functionalization to create bidentate or tridentate ligands for transition metal catalysis. In such a scenario, this compound could be incorporated into a ligand to study dynamic processes, such as ligand exchange or decomposition pathways, via techniques like NMR spectroscopy, without interfering with the primary catalytic cycle.

Polymerization Mechanism Studies Using Deuterium Labeling

The polymerization of allyl-containing monomers like 2-allylphenol is complex due to the potential for side reactions, such as chain transfer, which can affect the polymer's molecular weight and structure. researchgate.net Deuterium labeling is a critical technique for unraveling the intricate mechanisms of these polymerization reactions. By strategically placing deuterium atoms on the allyl group of this compound, chemists can trace the reaction pathways of this specific part of the monomer as it incorporates into a polymer chain.

In the context of copolymerization, such as the reaction of ethylene (B1197577) with 2-allylphenol catalyzed by half-titanocene complexes, this compound serves as an invaluable mechanistic probe. rsc.org The primary utility of the deuterium label is to distinguish the atoms of the allyl group from other protons in the polymer backbone and from the ethylene units. This allows for detailed analysis of the resulting polymer structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) nanospectroscopy. osti.gov

Key mechanistic questions that can be addressed using this compound in polymerization studies include:

Mode of Incorporation: Determining whether the allyl group is incorporated intact or undergoes rearrangement.

Chain Transfer Mechanisms: It is well-known that the allylic hydrogens are susceptible to abstraction, leading to degradative chain transfer. researchgate.net Using this compound, where these allylic hydrogens are replaced by deuterium, allows for the study of this process through the kinetic isotope effect. A slower reaction rate with the deuterated monomer would confirm that C-D bond cleavage is part of the rate-determining step of the chain transfer reaction.

Cyclopolymerization: Diallyl compounds are known to undergo cyclopolymerization. While 2-allylphenol is a mono-allyl monomer, its polymerization could involve intermolecular cyclization or other complex propagation steps. Deuterium labeling helps in identifying the specific atoms involved in such ring-forming reactions. researchgate.net

The following table outlines the application of deuterium labeling in studying the polymerization of 2-allylphenol.

| Polymerization Type | Catalyst/Initiator | Mechanistic Question | Role of this compound |

| Copolymerization | Half-titanocene catalysts | How is 2-allylphenol incorporated into the polyethylene (B3416737) chain? | Tracing the allyl group in the final copolymer structure via NMR to confirm connectivity. rsc.org |

| Radical Polymerization | Radical Initiators (e.g., AIBN) | What is the extent and mechanism of allylic chain transfer? | Quantifying the kinetic isotope effect to determine the role of C-H (or C-D) bond cleavage in chain termination/transfer steps. researchgate.net |

| Plasma Polymerization | Plasma discharge | What is the structure of the deposited polymer film? | Aiding in the interpretation of mass spectrometry and IR data of the polymer fragments to reconstruct the polymerization mechanism. nih.gov |

In essence, the use of this compound provides a non-invasive method to "mark" and follow the allyl group through the entire polymerization process. This approach is fundamental to building accurate models of how these functional polymers are formed, which is crucial for designing materials with specific properties. mdpi.com

Applications of 2 Allylphenol D4 in Advanced Organic Synthesis

Use as a Deuterium-Labeled Precursor in Complex Molecule Synthesis

The primary application of 2-Allylphenol-d4 (B1154902) lies in its use as a deuterium-labeled precursor for the synthesis of more complex molecules. Deuterium (B1214612) labeling is a powerful technique in organic chemistry, offering a non-radioactive method to tag molecules and trace their transformations. youtube.comnih.gov The presence of deuterium atoms in this compound allows chemists to follow the allyl group's fate through various reaction steps, providing insights into the construction of intricate molecular architectures.

The synthesis of deuterated compounds often involves incorporating deuterium atoms at specific positions within a molecule. nih.govrsc.org this compound, with its deuterium atoms strategically placed on the aromatic ring, serves as a key building block in this process. vulcanchem.com This labeled precursor can then be utilized in a variety of synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to construct more elaborate deuterated molecules. rsc.org

Table 1: Examples of Complex Molecules Synthesized Using Deuterium-Labeled Precursors

| Precursor | Reaction Type | Complex Molecule | Research Focus |

| This compound | Palladium-catalyzed cyclization | Deuterated dihydrobenzofuran derivatives | Elucidation of reaction stereochemistry nih.gov |

| Deuterated aryl bromides | Palladium-catalyzed Br/D exchange | Deuterated aryl chlorides and borates | Development of new deuterium labeling methods rsc.org |

| Alkyl-substituted thianthrenium salts | Metallaphotoredox cross-electrophile coupling | Deuterated alkanes | Site-selective deuterium incorporation nih.gov |

Role in Tracing Reaction Pathways in Multistep Syntheses

The isotopic signature of this compound is instrumental in elucidating reaction mechanisms, particularly in multistep syntheses. By tracking the position of the deuterium atoms in the products and intermediates, chemists can gain a detailed understanding of the reaction pathway. nih.govrsc.org This is especially valuable in reactions involving rearrangements or complex bond-forming and bond-breaking events.

For instance, in studies of the Claisen rearrangement, a pericyclic reaction common in organic synthesis, deuterated allyl phenols can help distinguish between different possible mechanistic pathways. cemm.at The location of the deuterium atoms in the rearranged product provides definitive evidence for the concerted nature of the reaction and the specific transition state involved.

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, are another powerful application. The difference in mass between hydrogen and deuterium can lead to a measurable difference in reaction rates for steps involving the cleavage of a C-H versus a C-D bond. vulcanchem.com By using this compound, researchers can determine if the cleavage of a specific C-H bond is the rate-determining step of a reaction.

Development of Deuterated Intermediates for Advanced Chemical Synthesis

This compound is not only a precursor for final target molecules but also a starting material for the synthesis of other valuable deuterated intermediates. These intermediates can then be used in a wide range of subsequent chemical transformations, expanding the toolbox of deuterated building blocks available to synthetic chemists. Current time information in Bangalore, IN.researchgate.netresearchgate.net

For example, the allyl group in this compound can be chemically modified to introduce other functional groups while retaining the deuterium label. This allows for the creation of a diverse library of deuterated compounds that can be employed in various synthetic strategies. The development of such intermediates is crucial for the advancement of fields like medicinal chemistry, where deuterated drugs are increasingly utilized to improve pharmacokinetic properties. nih.gov

Flow synthesis methods are also being developed for the efficient production of deuterated aromatic compounds, which could enhance the availability of intermediates derived from this compound. tn-sanso.co.jp

Strategic Use in Chiral Synthesis and Stereochemical Elucidation

The application of this compound extends to the realm of asymmetric synthesis, where the creation of specific stereoisomers is paramount. In reactions that generate new chiral centers, the deuterium label in this compound can be used to determine the stereochemical outcome of the reaction. nih.govresearchgate.net

A notable example is the palladium-catalyzed Wacker-type oxidative cyclization of an O-allylphenol. nih.gov By using a stereospecifically deuterated substrate, researchers were able to establish the stereochemistry of the oxypalladation step, a key mechanistic feature of the reaction. nih.gov This information is critical for designing and optimizing enantioselective versions of such reactions.

Furthermore, the principles of stereoselectivity, where one stereoisomer is preferentially formed over another, can be investigated using deuterated compounds. libretexts.orgmasterorganicchemistry.com The subtle steric and electronic differences introduced by deuterium substitution can sometimes influence the stereochemical course of a reaction, providing further insights into the factors that control stereoselectivity.

Computational and Theoretical Investigations of 2 Allylphenol D4

Density Functional Theory (DFT) Calculations for Deuterium (B1214612) Effects

Recent advancements in DFT include the development of dispersion corrections, such as the DFT-D4 model, which improve the accuracy of calculations for systems where London dispersion forces are significant. chemrxiv.orgnih.govreadthedocs.io These corrections are crucial for accurately modeling the non-covalent interactions within and between molecules, which can be influenced by isotopic substitution. chemrxiv.orgnih.gov

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 2-Allylphenol-d4 (B1154902), this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: Deuteration significantly alters the NMR spectrum. In the ¹H NMR of this compound, the signals corresponding to the deuterated positions are absent. vulcanchem.com DFT calculations can predict the chemical shifts of the remaining protons, providing a theoretical spectrum that can be compared to experimental results. huji.ac.il Similarly, DFT can be used to predict ¹³C NMR chemical shifts, which are also subtly affected by the presence of deuterium due to changes in vibrational averaging and electronic effects. chemicalbook.com

Vibrational Frequencies: The most direct consequence of deuteration is the change in vibrational frequencies. The heavier mass of deuterium leads to a decrease in the frequency of vibrational modes involving the C-D bond compared to the C-H bond. DFT calculations can accurately predict these shifts in the infrared (IR) and Raman spectra. These predicted frequencies aid in the assignment of experimental spectra and provide a detailed picture of the molecule's vibrational modes.

A hypothetical comparison of calculated vibrational frequencies for the C-H and C-D stretches in the allyl group of 2-allylphenol (B1664045) and this compound is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for 2-Allylphenol (C-H) | Calculated Frequency (cm⁻¹) for this compound (C-D) | Expected Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| Allyl =C-H/D stretch | ~3080 | ~2300 | ~780 |

| Allyl -CH₂/D₂- stretch (asymmetric) | ~2980 | ~2200 | ~780 |

| Allyl -CH₂/D₂- stretch (symmetric) | ~2900 | ~2100 | ~800 |

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition state structures, which are the high-energy intermediates that connect reactants and products. uio.no For reactions involving this compound, DFT can elucidate how deuteration affects the energy of the transition state and, consequently, the reaction rate.

One important reaction of 2-allylphenol is the Claisen rearrangement, a skku.eduskku.edu-sigmatropic rearrangement that forms a C-C bond. uio.no DFT calculations can model the chair-like transition state of this reaction and determine the activation energy. By comparing the calculated activation energies for the deuterated and non-deuterated forms, researchers can gain insight into the kinetic isotope effect.

| Species | Calculated Relative Energy (kcal/mol) for 2-Allylphenol | Calculated Relative Energy (kcal/mol) for this compound |

|---|---|---|

| Reactant | 0.0 | 0.0 |

| Transition State | +25.5 | +25.3 |

| Product | -15.2 | -15.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for understanding the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.com MD simulations can provide a dynamic picture of how this compound behaves in different environments. elifesciences.orgrsc.org

Conformational Analysis: 2-Allylphenol can adopt various conformations due to the rotation around the single bonds in the allyl group and the bond connecting it to the phenol (B47542) ring. scribd.com Experimental evidence suggests that an intramolecular hydrogen bond can exist between the hydroxyl group and the π-electrons of the allyl group's double bond. researchgate.net MD simulations can explore the conformational landscape of this compound and determine the relative populations of different conformers. These simulations can also reveal how deuteration might influence the preferred conformation due to subtle changes in vibrational energies and intermolecular forces.

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other in the liquid or solid state. nih.gov For this compound, simulations can model its interactions with solvent molecules or other this compound molecules. This can provide insights into properties like solubility, viscosity, and aggregation behavior. rsc.org The simulations can also shed light on how the deuteration of the allyl group affects the strength and nature of intermolecular hydrogen bonding and van der Waals interactions.

Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for elucidating reaction mechanisms, as it can indicate whether a particular bond is broken in the rate-determining step. libretexts.org

For reactions involving this compound, the replacement of hydrogen with deuterium can lead to a primary or secondary KIE. A primary KIE is observed when the C-D bond is broken in the rate-determining step, while a secondary KIE occurs when the deuterated position is not directly involved in bond breaking but is located near the reaction center. wikipedia.org

Advanced Analytical Methodologies Utilizing 2 Allylphenol D4

Development of 2-Allylphenol-d4 (B1154902) as an Internal Standard for Quantitative Analysis

The use of a stable isotope-labeled internal standard is a cornerstone of modern quantitative analysis, particularly in complex matrices where significant analyte loss can occur during extraction and cleanup. This compound is an ideal internal standard for the quantification of 2-Allylphenol (B1664045). Because its physicochemical properties are nearly identical to the analyte, it experiences similar effects from the sample matrix and behaves almost identically during sample preparation and chromatographic analysis. uliege.beptb.de When a known quantity of this compound is added to a sample at the beginning of the analytical process, the ratio of the analyte to the internal standard can be measured by a mass spectrometer. This ratio remains constant even if absolute losses occur, allowing for highly accurate and precise quantification. This approach is widely used in the analysis of environmental micropollutants, such as phenols in wastewater, where deuterated standards like deuterated bisphenol A (BPA-d16) have been shown to improve the precision of results. sci-hub.semdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides a direct route to accurate and traceable concentration measurements. epa.goveuropa.eu The method is based on the deliberate addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (2-Allylphenol). epa.gov After the spike has fully equilibrated with the sample, the altered isotopic ratio of the element or molecule is measured by a mass spectrometer. epa.gov

The key advantages of IDMS include:

High Accuracy and Precision: IDMS is considered a definitive method because it is less susceptible to physical and chemical interferences that affect other methods. epa.gov Partial loss of the analyte after the spiking and equilibration step does not compromise the accuracy of the measurement, as both the analyte and the standard are lost in equal proportion. ptb.deepa.gov

Correction for Matrix Effects: In complex matrices like biological fluids or environmental sludges, other co-extracted compounds can suppress or enhance the analyte signal in the mass spectrometer. Since the deuterated standard co-elutes and is affected by these matrix effects in the same way as the analyte, their ratio remains unaffected, ensuring reliable quantification. uliege.bemdpi.com

Traceability: The technique can produce highly accurate results with controllable sources of bias, making it a primary ratio method in the International System of Units (SI). europa.eu

Studies on other analytes demonstrate the power of this approach. For example, IDMS has been successfully used for the accurate quantification of Bisphenol A (BPA) in sludge by using deuterated BPA as the internal standard and for standardizing serum creatinine (B1669602) measurements, which in turn impacts clinical dosing calculations for drugs like carboplatin. mdpi.comnih.gov

In quantitative chromatography, an ideal internal standard should exhibit chromatographic behavior that is as close as possible to that of the analyte. Deuterated standards like this compound fulfill this requirement exceptionally well. Due to the minimal difference in physicochemical properties between the deuterated and non-deuterated forms, they typically co-elute from the chromatographic column. uliege.be

This co-elution is critical for accurate quantification for several reasons:

Compensation for Retention Time Shifts: Minor variations in chromatographic conditions can cause retention times to shift slightly from run to run. When the internal standard co-elutes, it serves as a perfect anchor, ensuring correct peak identification and integration.

Correction for Matrix-Induced Ion Suppression/Enhancement: As mentioned, matrix effects are a major challenge in mass spectrometry. These effects are most pronounced for compounds eluting at the same time. By co-eluting, this compound experiences the same matrix interferences as 2-Allylphenol at the precise moment of elution, allowing for an accurate correction factor to be applied. uliege.be

Improved Precision: The use of a co-eluting deuterated standard significantly improves the reproducibility and precision of the analysis compared to using a different chemical compound as an internal standard, which would elute at a different retention time and be subject to different matrix effects. uliege.besci-hub.se

Research on the analysis of nonylphenol in water samples highlights this principle, concluding that a linear deuterated standard that co-elutes with the linear analyte correctly accounts for matrix effects, whereas a branched isomer that elutes at a different retention time leads to only approximate quantification. uliege.be

Methodologies for Assessing Isotopic Enrichment and Purity in Complex Matrices

For IDMS to be accurate, the isotopic enrichment and purity of the deuterated internal standard must be precisely known. rsc.orgnih.gov The presence of unlabelled analyte (e.g., 2-Allylphenol) in the this compound standard, or the presence of molecules with fewer than the expected number of deuterium (B1214612) atoms (e.g., d1, d2, d3), will introduce errors into the final calculation if not accounted for.

Several methodologies are employed to certify the purity and isotopic distribution of standards like this compound:

High-Resolution Mass Spectrometry (HR-MS): This is a primary tool for determining isotopic enrichment. rsc.org Advances in Time-of-Flight (TOF) mass spectrometry provide sufficient resolution to separate the isotopic peaks of labeled compounds. almacgroup.com The process involves acquiring a high-resolution mass spectrum, extracting the ion chromatograms for each isotopologue (M, M+1, M+2, etc.), and integrating the peak areas to calculate the relative abundance of each. rsc.orgalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the isotopic distribution, NMR confirms the structural integrity of the molecule and can provide insights into the specific positions of the deuterium labels. rsc.org ¹H NMR is particularly useful, as the absence of proton signals at specific chemical shifts confirms successful deuteration at those sites.

A general procedure for determining isotopic enrichment involves comparing the experimentally measured isotope distribution with the theoretically calculated distribution at various enrichment levels and finding the best fit via linear regression. nih.gov This method can also correct for measurement errors, such as those arising from the loss of hydrogen during ionization. nih.gov

The following table illustrates the type of data generated during the purity assessment of various commercial deuterated standards using HR-MS and NMR, demonstrating the high levels of enrichment typically achieved.

Table 1: Isotopic purity results for several commercially available deuterium-labeled compounds as determined by a strategy using LC-ESI-HR-MS and NMR. The results were found to be reproducible across triplicate runs. rsc.org

Advanced Separation Techniques for Deuterated and Non-Deuterated Analogs

While the goal of using a deuterated internal standard is often co-elution, the ability to chromatographically separate deuterated and non-deuterated analogs is also of analytical interest. The slight increase in mass due to deuterium substitution can lead to minor differences in physicochemical properties, resulting in a small separation known as a chromatographic isotope effect. This effect is generally negligible on standard columns but can be observed using high-efficiency separation techniques.

Gas Chromatography (GC): High-resolution capillary GC columns, such as those with a narrow internal diameter and long length, can sometimes resolve deuterated compounds from their non-deuterated counterparts. The separation is often dependent on the degree and position of deuteration.

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, deuterated compounds are often slightly more lipophilic and may exhibit slightly longer retention times than their non-deuterated analogs. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, with their smaller particle-packed columns and higher operating pressures, provide the efficiency needed to resolve such closely related compounds. uliege.be

The table below presents hypothetical retention time data for 2-Allylphenol and its deuterated analog, illustrating the small but potentially measurable separation that could be achieved with a high-resolution GC-MS system. The retention times are based on those observed for similar phenolic compounds. nih.gov

Table 2: A hypothetical example of the slight difference in retention time that might be observed between 2-Allylphenol and this compound using a high-resolution gas chromatography method. This illustrates the chromatographic isotope effect.

Compound Index

Future Research Directions and Unexplored Avenues for 2 Allylphenol D4

Integration with Emerging Spectroscopic and Analytical Techniques

The use of deuterated compounds as internal standards is well-established in quantitative analysis, particularly in mass spectrometry (MS), for enhancing precision and accuracy. clearsynth.comwisdomlib.org 2-Allylphenol-d4 (B1154902) is poised for integration with next-generation analytical platforms that offer higher sensitivity and specificity.

Future applications could leverage this compound in advanced hyphenated techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). lcms.cz In complex matrices like environmental or biological samples, this deuterated standard can compensate for matrix effects and variations in instrument response, ensuring reliable quantification of its non-deuterated counterpart. wisdomlib.orgtexilajournal.com

Furthermore, the distinct spectroscopic signature of deuterium (B1214612) opens avenues in Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comresearchgate.net Advanced NMR methods could utilize this compound to probe molecular interactions and dynamics in complex systems. The subtle differences in chemical shifts and coupling constants between protiated and deuterated compounds can provide detailed structural information.

| Technique | Potential Role of this compound | Anticipated Benefit |

| UHPLC-MS/MS | Internal Standard | Improved accuracy and precision in quantitative analysis by correcting for matrix effects and instrument variability. lcms.cztexilajournal.com |

| High-Resolution Mass Spectrometry (HRMS) | Tracer/Standard | Facilitates metabolite identification and pathway analysis in metabolomics research. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopic Probe | Enables detailed structural characterization and the study of intermolecular interactions. symeres.comresearchgate.net |

| Capillary Electrophoresis (CE) | Internal Standard | High-efficiency separation and quantification in chiral analysis or complex mixtures. mdpi.com |

Potential for Novel Mechanistic Discoveries

Isotopic substitution is a powerful tool for elucidating the mechanisms of chemical reactions. scispace.com The replacement of hydrogen with deuterium in 2-Allylphenol (B1664045) allows for the study of the kinetic isotope effect (KIE), which is the change in reaction rate due to isotopic substitution. princeton.eduwikipedia.org

The C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a higher activation energy for reactions where this bond is broken in the rate-determining step. scispace.comprinceton.edu Consequently, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. cdnsciencepub.com By comparing the reaction rates of 2-Allylphenol and this compound, researchers can determine whether the C-H bond at a specific position is broken during the crucial step of a reaction mechanism. wpmucdn.comyoutube.com

This approach could be instrumental in uncovering the mechanisms of:

Phenolic Oxidation: Studying the enzymatic or chemical oxidation of the phenol (B47542) ring, which is relevant in both biological systems and industrial processes. acs.orgnih.gov

Claisen Rearrangement: Investigating the detailed transition state of the thermal rearrangement of the allyl group.

Polymerization Reactions: Determining the rate-limiting steps in the synthesis of polymers derived from 2-Allylphenol. cdnsciencepub.com

The use of this compound as a tracer can provide unambiguous evidence for bond-forming and bond-breaking events, offering insights that are not achievable with non-deuterated molecules alone. scispace.comsymeres.com

| Area of Mechanistic Study | Application of this compound | Information Gained |

| Catalysis | Substrate for catalytic reactions | Elucidation of rate-determining steps and transition state structures. wpmucdn.com |

| Enzymology | Probe for enzyme-catalyzed reactions | Understanding enzyme mechanisms, particularly for monooxygenases and other oxidoreductases. acs.orgnih.gov |

| Photochemistry | Reactant in photochemical reactions | Investigating reaction pathways in light-induced transformations of phenols. nih.gov |

| Free-Radical Chemistry | Substrate in radical reactions | Determining the role of C-H bond abstraction in reaction kinetics. cdnsciencepub.comcdnsciencepub.com |

Expansion into Advanced Materials Science and Supramolecular Chemistry

The future for this compound extends beyond analytical and mechanistic chemistry into the synthesis of novel materials with tailored properties.

In materials science , deuteration has been shown to enhance the stability and performance of certain materials. researchgate.net For instance, replacing C-H bonds with stronger C-D bonds can increase the lifetime of organic light-emitting diodes (OLEDs) by suppressing degradation pathways. researchgate.net this compound could serve as a monomer or a building block for creating polymers and other materials with enhanced thermal stability or altered optoelectronic properties. gatech.eduresearchgate.net The allyl functional group provides a reactive site for polymerization, allowing for its incorporation into various polymer backbones.

In supramolecular chemistry , isotopic substitution can be used to finely probe non-covalent interactions. rsc.orgnih.gov The deuterium equilibrium isotope effect (DEIE) measures the effect of isotopic substitution on binding interactions within a host-guest system. nsf.gov By incorporating this compound into a supramolecular host, researchers could study how subtle changes in vibrational energy affect hydrogen bonding, π-π stacking, and other forces that govern molecular recognition. rsc.orgresearchgate.net This could lead to the rational design of highly selective receptors for specific molecules.

| Field | Potential Application of this compound | Prospective Outcome |

| Polymer Chemistry | Deuterated Monomer | Synthesis of polymers with enhanced thermal stability, durability, or specific optoelectronic properties. researchgate.netgatech.edu |

| Supramolecular Chemistry | Host Molecule Component | A tool to investigate and quantify non-covalent interactions like hydrogen bonding and cation-π interactions via DEIE. rsc.orgnsf.gov |

| Organic Electronics | Material Precursor | Development of more stable and longer-lasting organic electronic devices. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing 2-Allylphenol-d4, and how should these data be documented to ensure reproducibility?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm deuteration at the allylic position, infrared (IR) spectroscopy to identify functional groups, and mass spectrometry (MS) to verify isotopic purity. Document raw spectral data in appendices, with processed data (e.g., peak assignments, integration values) in the main text. Ensure experimental sections include instrument parameters (e.g., NMR frequency, MS ionization mode) and calibration standards .

Q. How can researchers assess the purity of this compound, and what protocols are critical for reporting impurities?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with deuterated solvent controls to detect non-deuterated analogs or side products. Report purity thresholds (e.g., ≥98% by HPLC) and quantify impurities using internal standards. For novel synthetic routes, include elemental analysis or X-ray crystallography to validate molecular structure .

Q. What are the key safety considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks. Store in airtight, light-resistant containers at ≤4°C to prevent degradation. Refer to safety data sheets (SDS) for deuterated compound-specific hazards, such as flammability or reactivity with oxidizing agents .

Advanced Research Questions

Q. How does deuteration at the allylic position influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Design kinetic isotope effect (KIE) studies comparing reaction rates between deuterated and non-deuterated analogs. Use stopped-flow spectroscopy or time-resolved NMR to track intermediates. Control variables (temperature, solvent polarity) to isolate isotopic effects from electronic factors .

Q. What experimental strategies are optimal for resolving contradictory data on the metabolic stability of this compound in in vitro models?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., enzyme source, incubation time). Replicate studies under standardized conditions (e.g., human liver microsomes, pH 7.4 buffer) and use LC-MS/MS for metabolite quantification. Apply statistical tools (ANOVA, regression analysis) to differentiate experimental noise from mechanistic variations .

Q. How can deuterium labeling in this compound be leveraged to study its environmental degradation pathways?

- Methodological Answer : Perform isotopic tracing in soil/water microcosms using GC-IRMS (gas chromatography-isotope ratio mass spectrometry). Compare degradation rates with non-deuterated controls under varying conditions (aerobic/anaerobic, UV exposure). Include negative controls to account for abiotic degradation .

Q. What are the best practices for integrating this compound into kinetic studies of enzyme inhibition?

- Methodological Answer : Use stopped-flow calorimetry or surface plasmon resonance (SPR) to measure binding kinetics. Validate deuterium’s impact on enzyme active sites via molecular dynamics simulations. Report raw data (e.g., kon/koff rates) alongside error margins from triplicate experiments .

Data Presentation and Reproducibility

- Tables : Include comparative KIE values, degradation half-lives, or metabolic rates with standard deviations.

- Figures : Spectra (NMR, IR) annotated with key peaks, reaction mechanisms with isotopic labeling sites, and kinetic curves with fitted models.

- References : Prioritize peer-reviewed journals over gray literature. Use tools like Zotero for consistent formatting .

Note : Avoid referencing commercial suppliers (e.g., ACE Biolabs) per reliability guidelines. Cross-validate data using NIST or institutional subscriptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.